molecular formula C8H18N2O B081229 2-Aminooctanamide CAS No. 13880-52-9

2-Aminooctanamide

Cat. No. B081229
CAS RN: 13880-52-9
M. Wt: 158.24 g/mol
InChI Key: RQIQSOTYUAOLIY-UHFFFAOYSA-N
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Description

2-Aminooctanamide is a chemical compound with the molecular formula C8H18N2O. It is a primary amide that is used in various scientific research applications. The compound is synthesized through a simple and efficient method, and its mechanism of action is well-understood. In

Mechanism Of Action

The mechanism of action of 2-Aminooctanamide is well-understood. It acts as a nucleophile and can react with electrophiles to form covalent bonds. It can also form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

2-Aminooctanamide has been shown to have various biochemical and physiological effects. It can act as a chelating agent and can bind to metal ions. It can also act as a surfactant and can reduce the surface tension of liquids. Furthermore, 2-Aminooctanamide has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Aminooctanamide in lab experiments is its high purity. The synthesis method yields a pure product with a good yield. Furthermore, 2-Aminooctanamide is stable and can be stored for extended periods of time. However, one limitation of using 2-Aminooctanamide is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for the use of 2-Aminooctanamide in scientific research. One direction is the development of new drugs and pharmaceuticals. 2-Aminooctanamide has been shown to have antimicrobial properties and could be used in the development of new antibiotics. Furthermore, 2-Aminooctanamide could be used in the development of new surfactants and detergents. Additionally, 2-Aminooctanamide could be used in the development of new materials, such as polymers and coatings.
In conclusion, 2-Aminooctanamide is a chemical compound with various scientific research applications. It is synthesized through a simple and efficient method and has a well-understood mechanism of action. 2-Aminooctanamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many future directions for the use of 2-Aminooctanamide in scientific research, including the development of new drugs, surfactants, and materials.

Synthesis Methods

2-Aminooctanamide can be synthesized through a simple and efficient method. The reaction involves the condensation of octanoyl chloride and ammonia in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure 2-Aminooctanamide. This method yields a high purity product with a good yield.

Scientific Research Applications

2-Aminooctanamide has various scientific research applications. It is commonly used as a reagent in peptide synthesis, specifically in the synthesis of peptides containing lysine residues. It is also used as a precursor in the synthesis of other compounds, such as N-alkylated amino acids and N-substituted amides. Furthermore, 2-Aminooctanamide has been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

13880-52-9

Product Name

2-Aminooctanamide

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-aminooctanamide

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

RQIQSOTYUAOLIY-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)N)N

Canonical SMILES

CCCCCCC(C(=O)N)N

synonyms

Octanamide, 2-amino-

Origin of Product

United States

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